molecular formula C16H11N3O4 B14539357 1-(3-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 62160-88-7

1-(3-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B14539357
CAS No.: 62160-88-7
M. Wt: 309.28 g/mol
InChI Key: ZRHCQWHKEFRSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a nitrophenyl group at the 1-position and a phenyl group at the 5-position of the pyrazole ring, with a carboxylic acid group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1-(3-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl and carboxylic acid groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target proteins.

Comparison with Similar Compounds

  • 1-Phenyl-3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
  • 1-(3-Nitrophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Comparison: While these compounds share structural similarities, the position of the nitrophenyl and carboxylic acid groups can significantly influence their chemical reactivity and biological activity. For example, the position of the nitro group can affect the compound’s electron density and, consequently, its interaction with biological targets. The unique arrangement of functional groups in 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid imparts distinct properties that may offer advantages in specific applications.

Biological Activity

1-(3-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on anti-inflammatory, analgesic, and antioxidant effects, supported by various research findings and case studies.

  • Molecular Formula : C23H15N3O5
  • Molecular Weight : 413.39 g/mol
  • CAS Number : 1264039-55-5

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In experimental models, this compound demonstrated significant inhibition of inflammatory markers and edema. For instance, in a carrageenan-induced paw edema model, it exhibited a percentage inhibition comparable to standard anti-inflammatory drugs like diclofenac sodium .

Table 1: Comparison of Anti-inflammatory Effects

Compound% Inhibition (Carrageenan Model)Reference
This compound90.13%
Diclofenac Sodium90.13%
Celecoxib89.00%

Analgesic Activity

The analgesic properties of this compound were evaluated using various pain models, including the hot plate and acetic acid-induced writhing tests. The results indicated that the compound significantly reduced pain responses, suggesting its potential as a non-opioid analgesic agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a high radical scavenging ability, indicating its potential role in mitigating oxidative stress-related conditions .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
This compound66.8%
Ascorbic Acid85.0%

The biological activity of this compound is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies reported IC50 values indicating potent inhibition of COX enzymes, supporting its use as an anti-inflammatory agent .

Case Studies

In a notable study involving acute liver injury models, the compound exhibited protective effects against liver damage induced by acetaminophen. At a dosage of 40 mg/kg, it significantly reduced liver enzyme levels and histopathological changes, underscoring its therapeutic potential in hepatoprotective applications .

Properties

CAS No.

62160-88-7

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

1-(3-nitrophenyl)-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C16H11N3O4/c20-16(21)14-10-15(11-5-2-1-3-6-11)18(17-14)12-7-4-8-13(9-12)19(22)23/h1-10H,(H,20,21)

InChI Key

ZRHCQWHKEFRSQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.